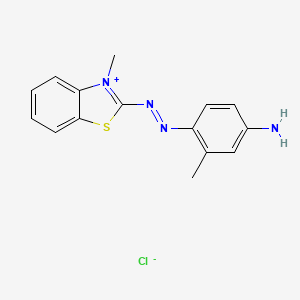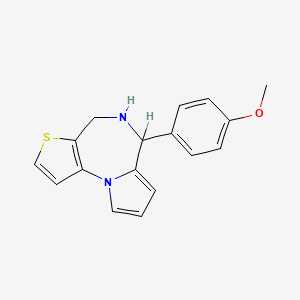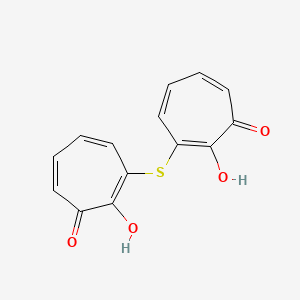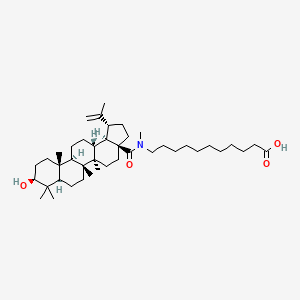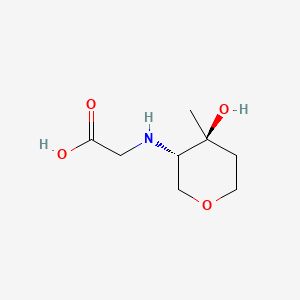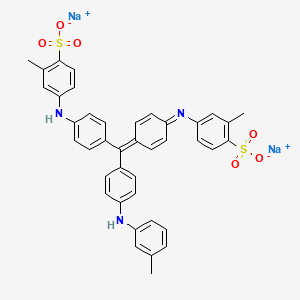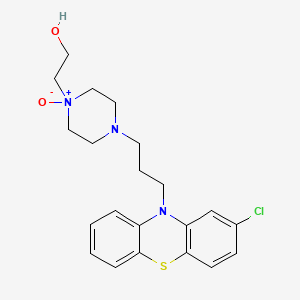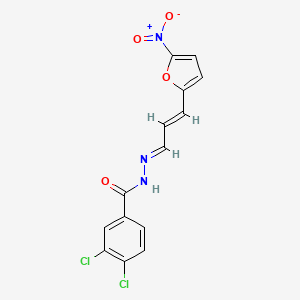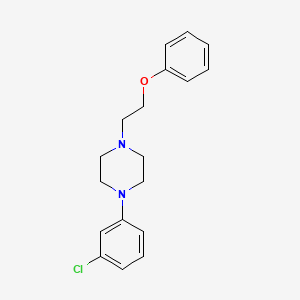
4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl-: is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The unique structure of this compound, which includes a triazole ring fused to a benzodiazepine core, contributes to its distinct chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Chlorination and Methylation: The final steps involve the chlorination of the benzodiazepine core and the methylation of the triazole ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups on the benzodiazepine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, and thiols, often under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a tool for understanding the mechanisms of action of triazolobenzodiazepines and their effects on biological systems.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its anxiolytic, sedative, and anticonvulsant properties make it a candidate for the development of new drugs for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the design of new active ingredients with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine with similar pharmacological effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl- lies in its specific chemical structure, which imparts distinct pharmacological properties. The presence of the triazole ring fused to the benzodiazepine core differentiates it from other benzodiazepines and contributes to its unique mechanism of action and therapeutic potential.
Propriétés
Numéro CAS |
115764-98-2 |
|---|---|
Formule moléculaire |
C19H17ClN4O2 |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H17ClN4O2/c1-11-22-23-18-10-21-19(12-4-7-16(25-2)17(8-12)26-3)14-9-13(20)5-6-15(14)24(11)18/h4-9H,10H2,1-3H3 |
Clé InChI |
DVHHQCUCZGCCPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


